molecular formula C15H13ClO3 B6406759 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid CAS No. 1261892-83-4

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid

Cat. No.: B6406759
CAS No.: 1261892-83-4
M. Wt: 276.71 g/mol
InChI Key: SPTFEMYYCHDGJN-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring and a methyl group on the benzoic acid moiety

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-4-3-5-12(14(9)15(17)18)11-7-6-10(16)8-13(11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTFEMYYCHDGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691064
Record name 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-83-4
Record name 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Another synthetic route involves the Friedel-Crafts acylation of 4-chloro-2-methoxytoluene with methyl benzoate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-2-methoxyphenyl)-6-methylbenzoic acid.

    Reduction: Formation of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzyl alcohol.

    Substitution: Formation of 2-(4-Substituted-2-methoxyphenyl)-6-methylbenzoic acid derivatives.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methoxyphenyl)acetic acid
  • 4-Chloro-2-methoxybenzoic acid
  • 2-(4-Chloro-2-methylphenyl)benzoic acid

Uniqueness

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with a methyl group on the benzoic acid moiety, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

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